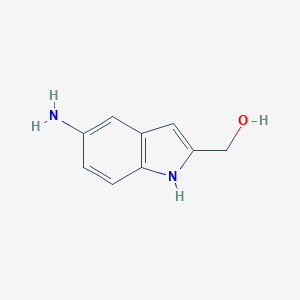

(5-amino-1H-indol-2-yl)methanol

Übersicht

Beschreibung

(5-amino-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-indol-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Functionalization: Introduction of the amino group at the 5-position of the indole ring can be achieved through nitration followed by reduction.

Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(5-amino-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

Oxidation: (5-amino-1H-indol-2-yl)formaldehyde or (5-amino-1H-indol-2-yl)carboxylic acid.

Reduction: (5-amino-1H-indol-2-yl)methane.

Substitution: Various halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

(5-amino-1H-indol-2-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5-amino-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-carbinol: Known for its anticancer properties.

5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

5-bromoindole-2-carboxylic acid: Another important intermediate in organic synthesis.

Uniqueness

(5-amino-1H-indol-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the indole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Biologische Aktivität

(5-amino-1H-indol-2-yl)methanol, a compound belonging to the indole family, has garnered significant attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group at the 5-position and a hydroxymethyl group at the 2-position of the indole ring. This unique configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound also shows promising anticancer activity . Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and inhibiting tubulin polymerization.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Huh7 (liver cancer) | 5.0 | Tubulin polymerization inhibition |

| MDA-MB-231 (breast cancer) | 102 | Induction of G2/M-phase arrest |

| HeLa (cervical cancer) | 8.7 | Apoptosis via mitochondrial pathway |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It forms hydrogen bonds with key residues in proteins, influencing their activity:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.

- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Anticancer Efficacy

In a recent study published in Nature Communications, researchers evaluated the anticancer efficacy of this compound against Huh7 hepatocellular carcinoma cells. The study found that treatment with the compound led to significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP. The authors concluded that this compound could serve as a lead for developing new anticancer therapies targeting tubulin dynamics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited potent activity against resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

(5-amino-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZDIZPCTUMGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.